Ethyl 6-hydroxyoctanoate
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Overview
Description
Ethyl 6-hydroxyoctanoate is an organic compound belonging to the ester family It is derived from octanoic acid and is characterized by the presence of a hydroxyl group on the sixth carbon of the octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the reduction of ethyl 6-oxo-7-octenoate using reagents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of ethyl 6-oxo-7-octenoate. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyoctanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-octanoate or ethyl 6-carboxyoctanoate.
Reduction: Formation of 6-hydroxyoctanol.
Substitution: Formation of ethyl 6-chloro-octanoate or ethyl 6-bromo-octanoate.
Scientific Research Applications
Ethyl 6-hydroxyoctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Ethyl 6-hydroxyoctanoate can be compared with other similar compounds, such as ethyl 8-chloro-6-hydroxyoctanoate and ethyl 6,8-dihalooctanoate . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl 8-chloro-6-hydroxyoctanoate
- Ethyl 6,8-dihalooctanoate
- Ethyl 6-oxo-7-octenoate
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 6-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
YCKXPIYENJQVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(=O)OCC)O |
Origin of Product |
United States |
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